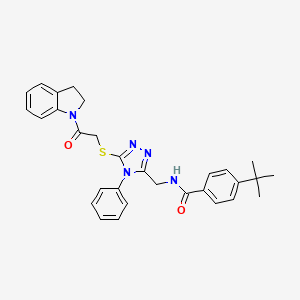![molecular formula C16H21NO3 B2725649 [6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone CAS No. 2411253-64-8](/img/structure/B2725649.png)
[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, MPO-DPM.
Wirkmechanismus
The mechanism of action of MPO-DPM involves its binding to dopamine D2 receptors, which leads to the activation of downstream signaling pathways. This activation ultimately results in changes in the release of neurotransmitters such as dopamine, which can have significant effects on behavior and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that MPO-DPM can have a range of biochemical and physiological effects, including changes in dopamine release and uptake, alterations in synaptic plasticity, and changes in gene expression. These effects can have significant implications for the study of neurological disorders and the development of new treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPO-DPM in lab experiments is its high affinity for dopamine D2 receptors, which allows for precise targeting of these receptors. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the study of MPO-DPM, including further investigation of its effects on dopamine signaling and synaptic plasticity, as well as its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of new compounds based on the structure of MPO-DPM that may have even greater affinity for dopamine D2 receptors and other targets in the brain.
Synthesemethoden
The synthesis of MPO-DPM involves a multi-step process that includes the reaction of 2-methylpropylamine with 2-chloroacetyl chloride to form the intermediate 2-methylpropyl-2-chloroacetamide. This intermediate is then reacted with isoquinoline to form the final product, MPO-DPM.
Wissenschaftliche Forschungsanwendungen
MPO-DPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward.
Eigenschaften
IUPAC Name |
[6-(2-methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)9-19-14-4-3-13-8-17(6-5-12(13)7-14)16(18)15-10-20-15/h3-4,7,11,15H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDRGBQNWLJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(CN(CC2)C(=O)C3CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile](/img/structure/B2725566.png)



![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2725574.png)


![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide](/img/structure/B2725579.png)
![5-[3-[2-(Dimethylamino)pyridin-3-yl]oxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2725581.png)

![Ethyl 4-[6-(oxolan-3-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2725585.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2725587.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2725589.png)